molecular formula C11H14BrNO2 B13541412 Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate

Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate

Cat. No.: B13541412
M. Wt: 272.14 g/mol
InChI Key: GRQATBTWNIJJAL-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of propanoic acid and features a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate typically involves the reaction of 4-bromo-2-methylaniline with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated aromatic ring to a more reduced form.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate involves its interaction with specific molecular targets. The brominated aromatic ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-chloro-2-methylphenyl)amino]propanoate
  • Methyl 2-[(4-fluoro-2-methylphenyl)amino]propanoate
  • Methyl 2-[(4-iodo-2-methylphenyl)amino]propanoate

Uniqueness

Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

methyl 2-(4-bromo-2-methylanilino)propanoate

InChI

InChI=1S/C11H14BrNO2/c1-7-6-9(12)4-5-10(7)13-8(2)11(14)15-3/h4-6,8,13H,1-3H3

InChI Key

GRQATBTWNIJJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(C)C(=O)OC

Origin of Product

United States

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